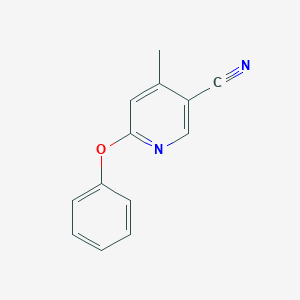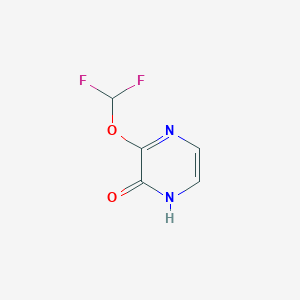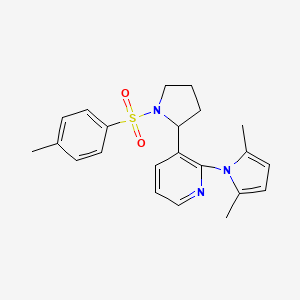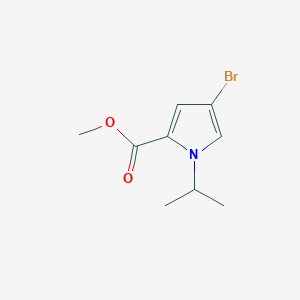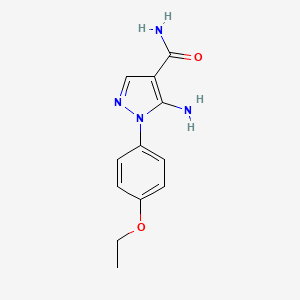
3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline is a compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline typically involves the formation of the triazole ring followed by the introduction of the aniline and chloro groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The neopentyl group can be introduced via alkylation reactions. The final step involves the chlorination of the aniline derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
化学反応の分析
Types of Reactions
3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or the aniline group.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can produce a wide range of functionalized derivatives .
科学的研究の応用
3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agrochemistry: The compound can be used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Anastrozole: An anticancer agent with a triazole ring.
Uniqueness
3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline is unique due to the presence of the neopentyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications .
特性
分子式 |
C15H21ClN4 |
|---|---|
分子量 |
292.81 g/mol |
IUPAC名 |
3-chloro-N-[2-[5-(2,2-dimethylpropyl)-1H-1,2,4-triazol-3-yl]ethyl]aniline |
InChI |
InChI=1S/C15H21ClN4/c1-15(2,3)10-14-18-13(19-20-14)7-8-17-12-6-4-5-11(16)9-12/h4-6,9,17H,7-8,10H2,1-3H3,(H,18,19,20) |
InChIキー |
XTMSOYRKSHZCCI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1=NC(=NN1)CCNC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


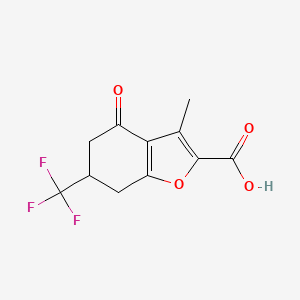
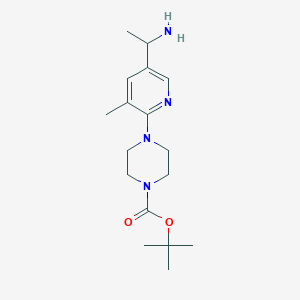
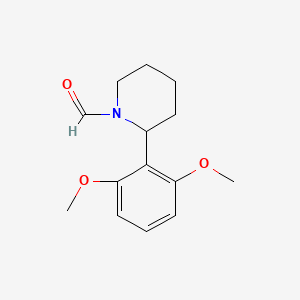

![2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11804351.png)
![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11804353.png)
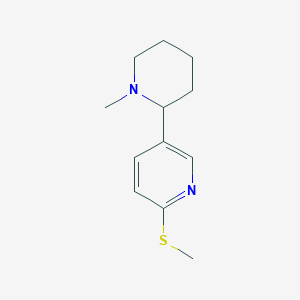
![1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804362.png)

